molecular formula C13H15NO5S B13832875 4-Isothiocyanatophenyl alpha-D-glucopyranoside

4-Isothiocyanatophenyl alpha-D-glucopyranoside

Cat. No.: B13832875
M. Wt: 297.33 g/mol
InChI Key: GYVXBHCFFSIFHR-UJPOAAIJSA-N
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Description

4-Isothiocyanatophenyl alpha-D-glucopyranoside is an organic compound with the molecular formula C13H15NO5S and a molecular weight of 297.33 g/mol . This compound features a phenyl isothiocyanate group linked to an alpha-D-glucopyranoside moiety, making it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatophenyl alpha-D-glucopyranoside typically involves the reaction of 4-isothiocyanatophenylamine with alpha-D-glucopyranoside. This reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol . The reaction may require heating and ultrasonic treatment to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatophenyl alpha-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Thiourea derivatives.

Scientific Research Applications

4-Isothiocyanatophenyl alpha-D-glucopyranoside has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isothiocyanatophenyl alpha-D-glucopyranoside involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: 4-Isothiocyanatophenyl alpha-D-glucopyranoside is unique due to its combination of the isothiocyanate group and the alpha-D-glucopyranoside moiety. This structure allows it to interact specifically with glycosidase enzymes and other carbohydrate-processing proteins, making it a valuable tool in glycobiology research .

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H15NO5S/c15-5-9-10(16)11(17)12(18)13(19-9)7-1-3-8(4-2-7)14-6-20/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

GYVXBHCFFSIFHR-UJPOAAIJSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N=C=S

Canonical SMILES

C1=CC(=CC=C1C2C(C(C(C(O2)CO)O)O)O)N=C=S

Origin of Product

United States

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